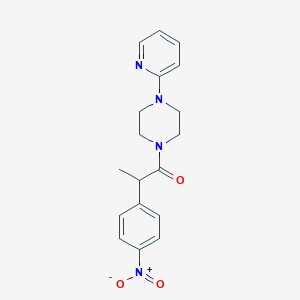![molecular formula C26H36N2O9 B4077989 Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B4077989.png)
Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Overview
Description
Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that combines the properties of oxalic acid with a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-[2-(2-phenoxyethoxy)ethyl]piperazine. This can be achieved through the reaction of piperazine with 2-(2-phenoxyethoxy)ethyl chloride under basic conditions.
Introduction of the Trimethoxyphenyl Group: The next step involves the alkylation of the piperazine derivative with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Oxalic Acid Salt: Finally, the compound is reacted with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and trimethoxyphenyl groups.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ether linkages.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Oxidation: Formation of phenolic and quinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethers and amines.
Scientific Research Applications
Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-phenoxyethoxy)ethyl]piperazine: A precursor in the synthesis of the target compound.
2,3,4-Trimethoxybenzyl chloride: Another precursor used in the synthesis.
Oxalic Acid: A simple dicarboxylic acid used in the final step of the synthesis.
Uniqueness
Oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
oxalic acid;1-[2-(2-phenoxyethoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5.C2H2O4/c1-27-22-10-9-20(23(28-2)24(22)29-3)19-26-13-11-25(12-14-26)15-16-30-17-18-31-21-7-5-4-6-8-21;3-1(4)2(5)6/h4-10H,11-19H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMPMRBSENSHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOCCOC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine](/img/structure/B4077917.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077925.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}piperazine oxalate](/img/structure/B4077930.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4077939.png)
![1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4077940.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B4077944.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B4077952.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-nitrophenyl)urea](/img/structure/B4077967.png)
![4-allyl-3-[(2-chloro-4-nitrophenyl)thio]-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4077975.png)


![2-[(2-cyanophenyl)thio]-N-(2-nitrophenyl)benzamide](/img/structure/B4077997.png)
![N-[2-(4-chloro-3-ethylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4078006.png)
